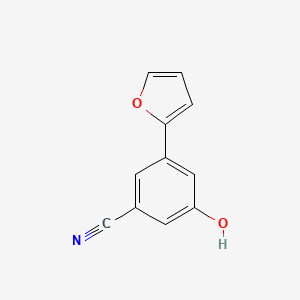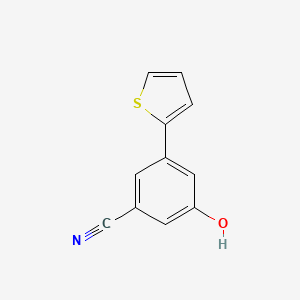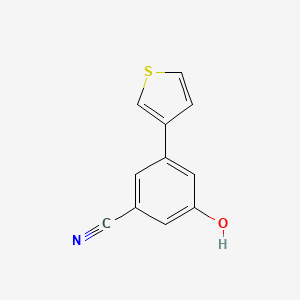
2-Cyano-4-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(2-methylphenyl)phenol, 95% (also known as 2-cyano-4-(2-methylphenyl)phenol and 4-cyano-2-methylphenol) is an organic compound with a molecular weight of 177.16 g/mol. It is a colorless solid with a melting point of 110-111°C and a boiling point of 211-212°C. It is used in a variety of scientific research applications, including organic synthesis and as a reagent in organic reactions.
Applications De Recherche Scientifique
2-Cyano-4-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of chromogenic reagents, which are used in analytical chemistry.
Mécanisme D'action
2-Cyano-4-(2-methylphenyl)phenol, 95% acts as an electrophile in organic reactions, meaning it can accept electrons from other molecules in the reaction. This allows it to act as a catalyst in the formation of new molecules. In addition, the phenolic group in the molecule can act as a nucleophile, meaning it can donate electrons to other molecules in the reaction. This allows it to act as a reducing agent in the formation of new molecules.
Biochemical and Physiological Effects
2-Cyano-4-(2-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some potential as an antioxidant, which could be beneficial in treating oxidative stress-related diseases. In addition, it has been shown to have some potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(2-methylphenyl)phenol, 95% is a useful reagent for a variety of organic synthesis experiments. It is readily available and can be used in a wide range of reactions. It is also relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, it can be difficult to obtain in large quantities, and it can be expensive to purchase.
Orientations Futures
2-Cyano-4-(2-methylphenyl)phenol, 95% has the potential to be used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. Future research should focus on exploring the potential of this compound in these areas, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, further research should be conducted on its mechanism of action and its effects on biochemical and physiological processes. Finally, research should be conducted on methods of synthesizing the compound in larger quantities and at lower cost.
Méthodes De Synthèse
2-Cyano-4-(2-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methylphenol with sodium nitrite in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C for a period of two hours. The resulting product is then purified by recrystallization from ethanol and dried.
Propriétés
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJGSANPNRZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684608 |
Source


|
| Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-82-3 |
Source


|
| Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375395.png)
![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)












